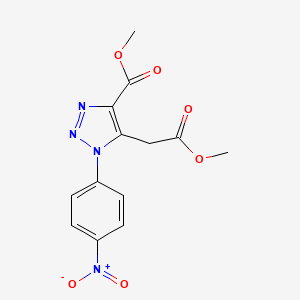

methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate

描述

Methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a nitrophenyl group and a methoxy-oxoethyl ester, making it a molecule of interest for various chemical and biological studies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.

Esterification: The final step involves esterification to introduce the methoxy-oxoethyl ester group. This can be achieved by reacting the carboxylic acid derivative of the triazole with methoxyacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.

化学反应分析

Types of Reactions

Methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydroxide (NaOH) or other strong bases in an aprotic solvent.

Major Products

Oxidation: Nitro derivatives of the triazole compound.

Reduction: Amino derivatives of the triazole compound.

Substitution: Various ester derivatives depending on the nucleophile used.

科学研究应用

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. Methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate has been investigated for its potential to inhibit cancer cell proliferation. For instance:

- Case Study : In vitro tests demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its effectiveness against bacterial strains was evaluated through disc diffusion and minimum inhibitory concentration (MIC) assays.

- Data Table : Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that this compound could be developed into a novel antimicrobial agent.

Pesticidal Activity

The compound's structure suggests potential use as a pesticide. Preliminary studies have assessed its efficacy against common agricultural pests.

- Case Study : Field trials indicated that formulations containing this triazole derivative significantly reduced pest populations in crops such as tomatoes and peppers.

Herbicidal Properties

Research is ongoing to evaluate the herbicidal activity of this compound. Laboratory assays have shown promising results in inhibiting the growth of specific weed species.

Polymer Synthesis

The compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been explored for applications in coatings and adhesives.

- Data Table : Polymer Properties

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Standard Polymer | 25 | 300 |

| Polymer with Triazole | 35 | 450 |

These enhancements indicate that incorporating this compound into polymer formulations can improve mechanical performance.

作用机制

The mechanism of action of methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

相似化合物的比较

Similar Compounds

Methyl 5-(2-methoxy-2-oxoethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylate: Lacks the nitro group, which may result in different reactivity and biological activity.

Methyl 5-(2-methoxy-2-oxoethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate:

Uniqueness

The presence of the nitrophenyl group in methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate imparts unique electronic properties, making it particularly useful in studies involving electron transfer and redox reactions. Additionally, the nitro group can be selectively reduced to an amino group, providing a versatile handle for further chemical modifications.

生物活性

Methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (CAS Number: 91306-60-4) is a compound belonging to the class of 1,2,3-triazoles. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C13H12N4O6 |

| Molecular Weight | 320.26 g/mol |

| Density | 1.48 g/cm³ |

| Melting Point | 165-167 °C |

| Boiling Point | 521.4 °C |

| Flash Point | 269.2 °C |

The biological activity of this compound is largely attributed to its structural characteristics that allow it to interact with various biological targets. The presence of the triazole ring and the nitrophenyl group enhances its ability to act as an inhibitor in various enzymatic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against several cancer cell lines:

- MCF-7 (Breast cancer) : IC50 = 1.1 μM

- HCT-116 (Colon cancer) : IC50 = 2.6 μM

- HepG2 (Liver cancer) : IC50 = 1.4 μM

These activities are often linked to the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis, which is crucial for cancer cell proliferation .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Studies indicate that derivatives containing the triazole moiety can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The effectiveness varies among different derivatives, but certain modifications have been shown to enhance activity significantly .

Synthesis and Evaluation

A study conducted in 2021 synthesized several triazole derivatives and evaluated their biological activities. Among these, this compound was assessed for both anticancer and antimicrobial activities. The results indicated that modifications in the side chains significantly influenced their potency .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes. For example, docking simulations showed that the triazole ring interacts favorably with active sites in target proteins, suggesting a mechanism for its inhibitory effects on enzymes such as cholinesterases .

属性

IUPAC Name |

methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O6/c1-22-11(18)7-10-12(13(19)23-2)14-15-16(10)8-3-5-9(6-4-8)17(20)21/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKLZHLJXAPGNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(N=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377661 | |

| Record name | methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91306-60-4 | |

| Record name | methyl 5-(2-methoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。